Tessaric Acid Derivatives Demonstrate Superior Anti-Proliferative Activity Compared to Parent Scaffolds
The semi-synthetic derivatives of tessaric acid show significantly enhanced antiproliferative activity against a panel of human solid tumor cell lines compared to the unmodified natural product. While parent tessaric acid exhibits modest activity, derivatives such as compound 13 achieve GI₅₀ values as low as 5.3 µM, a level of potency not observed for the parent compound or its direct analog, ilicic acid, in the same study [1]. This demonstrates the value of tessaric acid as a starting material for generating high-potency leads.
| Evidence Dimension | Growth Inhibition (GI₅₀) |
|---|---|
| Target Compound Data | Tessaric acid derivatives (Compound 13): GI₅₀ = 5.3–14 µM |
| Comparator Or Baseline | Parent Tessaric Acid: GI₅₀ values > 100 µM (inactive at highest tested concentration) |
| Quantified Difference | > 18.8-fold improvement in potency (from >100 µM to 5.3 µM) |
| Conditions | 48-hour sulforhodamine B (SRB) assay on a panel of human solid tumor cell lines (HeLa, T-47D, WiDr, A549, HBL-100, SW1573) |
Why This Matters
This data confirms tessaric acid's primary value proposition lies not in its direct activity but as a chemically privileged scaffold for creating derivatives with high, therapeutically relevant potency.
- [1] Beer, M. F.; Alberti, A. S.; Sulsen, V. P.; Bivona, A. E.; Tonn, C. E.; Malchiodi, E. L.; Reta, G. F.; Cerny, N.; Puerta, A.; Padron, J. M.; Donadel, O. J. Oxonitrogenated Derivatives of Eremophilans and Eudesmans: Antiproliferative and Anti-Trypanosoma cruzi Activity. Molecules 2022, 27 (10), 3067. View Source
